molecular formula C18H20N4OS B1436562 (E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone CAS No. 935272-10-9

(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone

Cat. No. B1436562
M. Wt: 340.4 g/mol
InChI Key: SKSWSSBSXPWUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone is a useful research compound. Its molecular formula is C18H20N4OS and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Analysis

  • The compound exhibits interesting structural properties, such as a boat conformation in the central seven-membered heterocycle and a distorted chair conformation in the piperazine ring, which are significant for understanding its interactions and functionalities (Natchimuthu, Sharmila, & Ravi, 2020).

Synthesis and Antimicrobial Activity

  • Certain derivatives of this compound have shown effectiveness as antimicrobial agents, suggesting potential for the development of new antimicrobial drugs (Verma et al., 2015).

Anti-Tubercular Properties

  • Some analogues of this compound have demonstrated moderate to very good anti-tubercular activity, indicating its potential use in treating tuberculosis (Naidu et al., 2016).

Analgesic and Anti-Inflammatory Activities

  • Research on related compounds suggests potential analgesic and anti-inflammatory activities, which could be relevant for developing new therapeutic agents (Palaska et al., 1993).

Electrochemical Synthesis

  • The compound's derivatives have been synthesized electrochemically, providing a basis for novel synthetic pathways in pharmaceutical chemistry (Amani & Nematollahi, 2012).

Synthesis of Azole-Containing Derivatives

  • Azole-containing piperazine derivatives of this compound have shown promising antibacterial, antifungal, and cytotoxic activities, indicating its versatility in medicinal chemistry (Gan, Fang, & Zhou, 2010).

properties

IUPAC Name

1-[4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12-11-14-17(22-9-7-21(8-10-22)13(2)23)19-15-5-3-4-6-16(15)20-18(14)24-12/h3-6,11,20H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSWSSBSXPWUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone
Reactant of Route 2
Reactant of Route 2
(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone
Reactant of Route 3
Reactant of Route 3
(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone
Reactant of Route 4
(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone
Reactant of Route 5
(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone
Reactant of Route 6
(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone

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